molecular formula C17H17ClN4OS B3036694 1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone CAS No. 400075-00-5

1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone

Cat. No. B3036694
CAS RN: 400075-00-5
M. Wt: 360.9 g/mol
InChI Key: YMZWSNMQEJRRON-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C17H17ClN4OS and its molecular weight is 360.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

  • A derivative of the compound, 3-[3-[(dimethylamino)methyl]-5-methyl-4H-1,2,4-triazol-4-yl]-4-(o-chlorobenzoyl)pyridine, demonstrated significant anticonvulsant activity, indicating the potential of substituted-pyridine rings as bioisosteres of chlorobenzene rings in anticonvulsant agents (Arora & Knaus, 1999).

Antibacterial and Surface Activity

  • Derivatives of 1,2,4-triazole, including compounds structurally similar to the query molecule, have been synthesized and found to possess antibacterial properties as well as being surface-active agents (El-Sayed, 2006).

Antimicrobial Activity

  • Compounds structurally related to the query molecule, synthesized from isonicotinic acid hydrazide, displayed good to moderate antimicrobial activity, highlighting the potential of 1,2,4-triazole derivatives in antimicrobial treatments (Bayrak et al., 2009).

Antioxidant Properties

  • New derivatives of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole were synthesized and evaluated for their antioxidant and antiradical activities, indicating the relevance of similar compounds in the study of antioxidants (Bekircan et al., 2008).

Cytotoxic Activity

  • Novel 5-methyl-4-thiopyrimidine derivatives, bearing structural resemblance to the query molecule, demonstrated varying levels of cytotoxicity against different human cancer cell lines, suggesting the potential of such compounds in cancer research (Stolarczyk et al., 2018).

Synthesis and Theoretical Studies

  • Theoretical and experimental studies of compounds structurally similar to the query molecule provided insights into their molecular, spectroscopic, and electronic behavior, useful for understanding the properties of such chemicals (Evecen et al., 2018).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS/c1-3-22-15(19-20-17(22)24-2)14-5-4-10-21(16(14)23)11-12-6-8-13(18)9-7-12/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZWSNMQEJRRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801119953
Record name 1-[(4-Chlorophenyl)methyl]-3-[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone

CAS RN

400075-00-5
Record name 1-[(4-Chlorophenyl)methyl]-3-[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400075-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-3-[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone
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1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone
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1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone
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1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone
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1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone
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1-(4-chlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone

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